α-D-甘露吡喃糖基叠氮化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-D-Mannopyranosyl azide is a glycosyl azide . It is used to make N-linked glycopeptides in glycobiology and in “click” chemistry . It is a versatile compound employed in custom synthesis, modification, fluorination, methylation, monosaccharide, synthetic, and glycosylation processes .

Synthesis Analysis

The synthesis of alpha-D-mannopyranosyl azide has been described in a study . The donor (2-methyl-5-tert-butylphenyl) 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-[1,2-13 C 2]mannopyranoside was prepared in a similar way to its per-O-benzoylated analogue 38 and the acceptor methyl 2,3,6-tri-O-benzyl-alpha-D-mannopyranoside, 34 was made by regioselective reductive ring opening of the benzylidene acetal in methyl 2,3-di-O-benzyl-4,6 .Molecular Structure Analysis

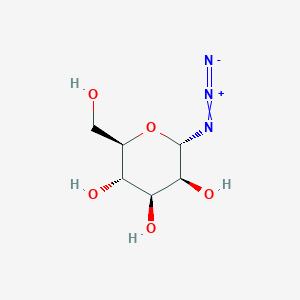

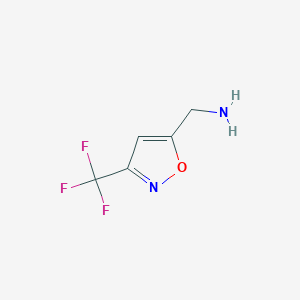

The alpha-D-mannopyranosyl azide molecule contains a total of 25 bond(s). There are 14 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 positively charged N, 4 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

Alpha-D-Mannopyranosyl azide has been used in a study to assess the photochemistry of glycosyl azides . It has also been used in a study to investigate stereoselective photochemical transformations of hexopyranosyl imides .科学研究应用

Photochemistry of Glycosyl Azides

Alpha-D-mannopyranosyl azide has been utilized in the study of the photochemistry of glycosyl azides . This research is significant as it explores the degradation of azides to the corresponding next-lower aldose upon UV light exposure. The findings from such studies are crucial for understanding the behavior of glycosyl azides under photochemical conditions, which can be applied to the synthesis of various carbohydrate derivatives.

Stereoselective Photochemical Transformations

This compound plays a role in the investigation of stereoselective photochemical transformations of hexopyranosyl imides . These transformations lead to the formation of highly functionalized heterocycles, which are valuable in the development of new pharmaceuticals and materials with specific optical properties.

Glycobiology: N-Linked Glycopeptides

In glycobiology, alpha-D-mannopyranosyl azide is used to make N-linked glycopeptides . These glycopeptides are essential for studying protein glycosylation patterns, which have implications in various biological processes, including cell signaling and immune response.

Oligosaccharide Synthesis

The synthesis of oligosaccharides using alpha-D-mannopyranosyl azide is a key area of research. It involves creating mannose-containing oligosaccharides, which are components of many biologically significant molecules . These synthetic oligosaccharides are used for studying carbohydrate-protein interactions and developing new therapeutics.

Isopropylidenation and Trisaccharide Preparation

Alpha-D-mannopyranosyl azide is involved in the direct 2,3-O-isopropylidenation of alpha-D-mannopyranosides, leading to the preparation of 3,6-branched mannose trisaccharides . This method is vital for the efficient and regioselective synthesis of complex carbohydrates, which are important in various biological and medicinal studies.

FimH Antagonists

Research has shown that branched alpha-D-mannopyranosides, derived from alpha-D-mannopyranosyl azide, act as potent FimH antagonists . FimH is a bacterial adhesin involved in urinary tract infections, and antagonizing it can lead to new treatments for such infections.

作用机制

安全和危害

Alpha-D-Mannopyranosyl azide is classified as Skin Corrosion / Irritation (Category 2), Serious Eye Damage / Eye Irritation (Category 2A), Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

属性

IUPAC Name |

(2S,3S,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-PQMKYFCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-D-mannopyranosyl azide | |

CAS RN |

51970-29-7 |

Source

|

| Record name | alpha-D-Mannopyranosyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What was the key finding of the research paper regarding 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide?

A1: The research primarily focused on determining the anomeric configurations of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide. The study successfully distinguished and confirmed the structures of both the α and β anomers of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide using X-ray crystallography and 1D NOESY NMR techniques []. This structural elucidation is crucial for understanding the compound's reactivity and potential applications in various chemical syntheses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)